3-(Benzyloxy)-2-methoxybenzaldehyde
Overview
Description
3-(Benzyloxy)-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
3-(Benzyloxy)-2-methoxybenzaldehyde and its derivatives have significant applications in synthesis. For instance, a study by Lu Yong-zhong (2011) discusses the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an overall yield of 82.26% (Lu Yong-zhong, 2011). Similarly, Gong Ben-hai et al. (2006) synthesized intermediates like 3-Benzyloxy-4-methoxybenzaldehyde as part of the process to create compounds for Lamellarins using phase transfer catalyst (Gong Ben-hai et al., 2006).
Anticancer Activity
Benzyloxybenzaldehyde derivatives, including this compound, show potential in cancer treatment. A study led by Chin-Fen Lin et al. (2005) found that certain benzyloxybenzaldehyde derivatives had significant anticancer activity against the HL-60 cell line, with some compounds exhibiting potent effects at concentrations as low as 1-10 µM (Chin-Fen Lin et al., 2005). Another study by Zena A. Al-Mudaris et al. (2013) indicated that the conjugation of benzylvanillin (2-(benzyloxy)-3-methoxybenzaldehyde) with benzimidazole improved anti-leukemic properties, highlighting its potential as an anti-leukemic agent (Zena A. Al-Mudaris et al., 2013).
Enzyme Catalysis
In the field of enzyme catalysis, this compound finds use in asymmetric C–C bond formation. Sven Kühl et al. (2007) demonstrated the utility of benzaldehyde lyase (BAL) in catalyzing the formation of derivatives involving this compound, highlighting its role in the synthesis of complex organic molecules (Sven Kühl et al., 2007).
Larvicidal Activity
The compound and its derivatives also exhibit larvicidal activity. Research by Geoffrey M. Mahanga et al. (2005) showed that derivatives like 2-benzyloxy-4-methoxybenzaldehyde demonstrated significant activity against Anopheles gambiae larvae (Geoffrey M. Mahanga et al., 2005).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential use in sm coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its potential use in sm coupling reactions suggests it may facilitate the formation of new carbon–carbon bonds .
Action Environment
The success of sm coupling reactions, in which the compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-methoxy-3-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-13(10-16)8-5-9-14(15)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZYNSXJLFISBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1OCC2=CC=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346035 | |
Record name | 3-(Benzyloxy)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273200-57-0 | |
Record name | 3-(Benzyloxy)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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